3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-8-3-4-9(2)17(8)13-10(5-6-18-13)11-7-12(14)16-15-11/h3-7H,1-2H3,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOJQQYODKWQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=CC(=NN3)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine, also known as Pyrrothiogatain, is the GATA family of proteins. These proteins are transcription factors that play a crucial role in cell differentiation and development.
Mode of Action
This compound interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family. This inhibition disrupts the interaction between GATA3 and SOX4.
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway. By inhibiting the DNA-binding activity of GATA3, it suppresses Th2 cell differentiation without impairing Th1 cell differentiation. This leads to a decrease in the expression and production of Th2 cytokines.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production. These effects could potentially influence immune responses and have implications for conditions where Th2 cells play a role.
Biochemical Analysis
Biochemical Properties
It is known that pyrrole compounds, such as this one, often interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structures and functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
The metabolic pathways involving 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine are not well characterized. It is likely that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels.
Biological Activity
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 232.31 g/mol. It has a melting point in the range of 156.5 to 158 °C .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization with thienyl and pyrrol moieties. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents and utilizing catalysts for specific reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those structurally related to this compound. For instance, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity .
| Compound | Activity | Concentration |
|---|---|---|
| Compound A | Moderate | 50 µg/mL |
| Compound B | High | 25 µg/mL |
| Compound C | Low | 100 µg/mL |
Antioxidant Properties
The antioxidant capabilities of thienopyrazole compounds have been assessed through various assays measuring their ability to scavenge free radicals. In vitro studies demonstrated that certain derivatives significantly reduced oxidative stress markers in biological systems . The proposed mechanism involves the donation of electrons to free radicals, thus stabilizing them.
Anti-inflammatory Effects
Compounds similar to this compound have also been investigated for their anti-inflammatory properties. They were found to inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a potential role in treating inflammatory diseases .
Study on Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial activity of various pyrazole derivatives, it was found that those containing thienyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy .
Research on Antioxidant Activity
A significant study evaluated the antioxidant effects of thienopyrazole derivatives in fish models exposed to environmental toxins. The results indicated that these compounds could mitigate oxidative damage in erythrocytes, showcasing their potential as protective agents against environmental stressors .
Scientific Research Applications
Biological Activities
1. Antiviral Properties
Research indicates that pyrazole derivatives, including 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine, exhibit significant antiviral activities. For instance, studies have shown that certain pyrazole compounds can inhibit the replication of viruses such as Hepatitis C and Measles virus. The structure of these compounds allows for interaction with viral proteins, potentially disrupting their function and preventing viral proliferation .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, specific derivatives have been linked to the inhibition of cyclooxygenase enzymes, which are involved in inflammation and cancer progression .
3. Inhibition of Acetylcholinesterase
Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer’s. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, these compounds may enhance cholinergic transmission and improve cognitive function .
Example Synthesis Route:
-
Reagents :
- 2,5-Dimethylpyrrole
- Thienyl derivatives
- Pyrazole precursors
-
Procedure :
- Combine the reagents under controlled conditions (temperature, solvent).
- Use catalysts where necessary to facilitate the reaction.
- Purify the resulting product through crystallization or chromatography.
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted by Ndungu et al. demonstrated that a series of pyrazole derivatives exhibited potent antiviral activity against various strains of viruses including HIV and Measles virus. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced their efficacy .
Case Study 2: Neuroprotective Effects
Research published in the European Journal of Medicinal Chemistry highlighted the neuroprotective effects of certain pyrazole derivatives on neuronal cell lines subjected to oxidative stress. The findings suggest that these compounds could be developed as potential treatments for neurodegenerative disorders .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares key structural elements of the target compound with similar pyrazole derivatives:
Key Observations :
- Steric Considerations: Compounds with ethyl or methyl linkers (e.g., ) exhibit reduced steric hindrance compared to the fused thieno-pyrimidine system in .
- Biological Relevance : The 2,4-dichlorophenyl group in and fluorinated analogs in are common in antimicrobial agents, suggesting the target compound’s substituents could be tailored for similar applications.
Physicochemical Properties
Insights : The target compound’s higher molecular weight and lipophilicity may impact bioavailability compared to simpler analogs like , but could improve membrane permeability in drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step condensation reactions. A general approach involves reacting substituted thiophene precursors with hydrazine derivatives under reflux conditions. For example, hydrazine hydrate and phenyl hydrazine in ethanol with catalytic piperidine have been used for analogous pyrazole syntheses (e.g., 8-hour reflux, followed by crystallization from methanol) . Optimizing stoichiometry, solvent polarity, and temperature (e.g., 60–80°C) can improve yields. Monitoring via TLC or HPLC is critical to identify intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., pyrrole protons at δ 6.0–6.5 ppm, thiophene protons at δ 7.2–7.8 ppm) .
- X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., confirming the position of the pyrrole and thiophene moieties) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for C13H15N5S: 297.09) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation or moisture absorption. Avoid prolonged exposure to light, as pyrrole-thiophene systems are prone to photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in catalytic or biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole amine group (HOMO ≈ –5.2 eV) may act as a hydrogen-bond donor .
- Molecular docking : Screen against biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate with experimental IC50 values from enzymatic assays .
Q. How can contradictory pharmacological data (e.g., variable IC50 values across studies) be resolved?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methyl groups on pyrrole) to isolate effects on bioactivity. For example, 2,5-dimethylpyrrole derivatives may enhance membrane permeability compared to unsubstituted analogs .
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability. Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR) .
Q. What role does this compound play in the development of heterocyclic frameworks for materials science?
- Methodology :
- Coordination chemistry : Test as a ligand for transition metals (e.g., Pd, Cu) in catalysis. The pyrazole amine and thiophene sulfur atoms may form chelates, as seen in analogous Pd complexes for Suzuki couplings .
- Polymer incorporation : Graft onto conductive polymers (e.g., polythiophene) via electropolymerization. Characterize conductivity changes using four-point probe measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
